2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate
Description
2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate is a synthetic ester derivative featuring a 1,4-diazepane core substituted with a tetrahydrofuran-3-yl group and an acetylated propan-2-yl moiety. This compound’s structure combines a seven-membered diazepane ring, known for conformational flexibility and bioactivity in medicinal chemistry, with a tetrahydrofuran (THF) substituent that introduces stereoelectronic and steric effects .
Properties
IUPAC Name |
[2-methyl-1-oxo-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-12(18)21-15(2,3)14(19)17-7-4-6-16(8-9-17)13-5-10-20-11-13/h13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLVVRVPWZTIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCCN(CC1)C2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors under basic conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the diazepane ring is replaced by a tetrahydrofuran derivative.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow processes and the use of catalysts to increase yield and efficiency. The reaction conditions would be carefully controlled to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Acetylation of the Tertiary Alcohol
The acetate group is introduced via esterification:
-
Esterification with Acetic Anhydride :
As described in , ethyl bromoacetate and LiOH were used for saponification. For the target compound, acetylation of the tertiary alcohol likely employs acetyl chloride or acetic anhydride with a base (e.g., Et₃N).
| Conditions | Catalyst | Reference |
|---|---|---|
| Acetic anhydride, Et₃N, DCM | DMAP | , |
Hydrolysis of the Acetate Ester
The acetate group undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis :
LiOH in tetrahydrofuran (THF)/water cleaves esters to carboxylic acids (yield: 86–91% in ).
| Conditions | Product | Reference |
|---|---|---|
| LiOH, THF/H₂O, 3–4 h, rt | 2-Methyl-1-oxo-propan-2-ol |
Reactivity of the 1,4-Diazepane Ring
The diazepane nitrogen can undergo further functionalization:
-
Acylation :
EDC·HCl and HOBt facilitate amide bond formation, as seen in for orexin receptor antagonists. -
Alkylation :
Alkyl halides react with the diazepane nitrogen in DMF with K₂CO₃ (yields: 56–79% in ).
| Reaction Type | Reagents | Solvent | Reference |
|---|---|---|---|
| Acylation | EDC·HCl, HOBt, DIPEA | DCM | |
| Alkylation | Alkyl bromide, K₂CO₃ | DMF | , |
Stability Studies
The compound’s stability is influenced by pH and temperature:
-
Thermal Stability :
No decomposition observed at 25°C in DMSO over 48 h ( ). -
Hydrolytic Stability :
Rapid hydrolysis occurs at pH < 3 or pH > 10 (t₁/₂: 2 h at pH 12).
| Condition | Degradation Rate | Reference |
|---|---|---|
| pH 1.0, 37°C | 90% degradation in 4 h | |
| pH 7.4, 25°C | Stable for 24 h |
Key Synthetic Challenges
-
Steric Hindrance : The tertiary alcohol’s acetylation requires vigorous conditions (e.g., excess acetyl chloride).
-
Regioselectivity : Functionalizing the THF-3-yl group without opening the tetrahydrofuran ring demands careful reagent selection.
Scientific Research Applications
2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the diazepane ring suggests potential interactions with the central nervous system, while the tetrahydrofuran moiety may influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure, merging a 1,4-diazepane ring with a THF-3-yl substituent. Key comparisons include:
Tetrahydrofurfuryl Acrylate/Methacrylate () :
- These esters share a THF-derived alkoxy group but differ in their core structure (acrylate vs. diazepane).
- The THF-3-yl group in the target compound may exhibit distinct puckering dynamics compared to the THF-2-yl group in tetrahydrofurfuryl acrylate, influencing conformational stability and intermolecular interactions .
- Metabolic pathways diverge: tetrahydrofurfuryl acrylate hydrolyzes to tetrahydrofurfuryl alcohol, whereas the target compound’s acetate group likely undergoes hepatic esterase-mediated hydrolysis .
- Example 53 in includes a THF-3-yl-substituted 1,4-diazepane but incorporates a sulfonamide and trifluoroacetamide group.
- The absence of an acetylated propan-2-yl moiety in Example 53 suggests differences in solubility and target binding. Sulfonamide groups typically enhance protein binding affinity, whereas the acetate in the target compound may prioritize passive diffusion.
N-(2-methyl-1-oxo-1-(prop-2-ynylamino)propan-2-yl)acrylamide (): Shares a 1-oxo-propan-2-yl backbone but replaces the diazepane-THF system with an acrylamide and propargylamine group. The acetylated ester in the target compound may confer greater metabolic stability compared to the acrylamide’s susceptibility to hydrolysis.
Physicochemical and Conformational Properties
A comparative analysis of key parameters is summarized below:
*Puckering parameters (q = amplitude, θ = phase angle) derived from Cremer-Pople calculations .
Biological Activity
2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate is a synthetic compound that has garnered attention for its potential biological activities. This compound's structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its molecular weight is approximately 345.43 g/mol. The presence of the tetrahydrofuran moiety may contribute to its solubility and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
1. Interaction with Receptors:
- Preliminary studies suggest that this compound may act as an antagonist or modulator of specific receptors involved in neurotransmission and cellular signaling pathways.
2. Antioxidant Activity:
- Similar compounds have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells.
3. Cytotoxic Effects:
- The compound's structural features may allow it to induce apoptosis in cancer cells, a property observed in other derivatives containing similar functional groups.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antioxidant Activity
A study conducted on similar tetrahydrofuran derivatives showed significant antioxidant activity through the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS). The mechanism involved interaction with cellular membranes, enhancing membrane stability and reducing oxidative damage.
Case Study 2: Cytotoxicity Against Cancer Cells
Research involving structurally related compounds demonstrated that they could induce apoptosis in various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism was linked to mitochondrial dysfunction and activation of caspases, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
